molecular formula C17H14ClNO2 B3057027 methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate CAS No. 761402-59-9

methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate

Cat. No. B3057027
CAS RN: 761402-59-9
M. Wt: 299.7 g/mol
InChI Key: IWVNEOSWBCDSTF-UHFFFAOYSA-N
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Description

“Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The “1-(4-chlorobenzyl)” part indicates a benzyl group (a benzene ring with a CH2 group) substituted with a chlorine atom at the 4th position is attached to the 1st position of the indole. The “3-carboxylate” part indicates a carboxylate group (-COO-) is attached to the 3rd position of the indole .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) . These techniques would provide information about the types of atoms in the compound, their connectivity, and the functional groups present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The indole and carboxylate groups are both reactive and could undergo various transformations. For example, the indole could participate in electrophilic aromatic substitution reactions, while the carboxylate could react with acids or acid chlorides to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar carboxylate and nonpolar benzene rings would give it both polar and nonpolar characteristics. Its melting and boiling points, solubility, and other properties could be predicted based on its structure .

Scientific Research Applications

Synthesis Methods and Derivatives

  • Carboxylation and Derivative Synthesis : Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate derivatives can be synthesized using various methods, including Me2AlCl-mediated carboxylation under CO2 pressure. This method efficiently produces 1-substituted indole-3-carboxylic acids, and is also applicable to alkoxycarbonylation and carbamoylation processes (Nemoto et al., 2016).

  • Constrained Tryptophan Derivatives : Research has focused on the synthesis of conformationally constrained tryptophan derivatives using methyl indole-3-carboxylate. These derivatives have potential applications in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).

  • Efficient Synthesis Method with Cu(II) : A novel and efficient synthesis method for 1-methyl-1H-indole-3-carboxylates, using Cu(OAc)2·H2O as a catalyst, has been developed. This method provides good to excellent yields and is a significant advancement in the preparation of indole derivatives (Akbari & Faryabi, 2023).

Applications in Cancer Research

  • Anti-Cancer Activity : Studies have shown that methyl indole-3-carboxylate derivatives possess inhibitory effects on various cancer cell lines, including melanoma, renal, and breast cancers. These findings highlight the potential of these compounds as antitumor agents (Niemyjska et al., 2012).

Chemical Structure and Interaction Studies

  • Structural Characterization : The structure of methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate and its derivatives have been characterized, providing insights into their conformations and chemical interactions. This information is crucial for understanding their chemical properties and potential applications (Rao et al., 1999).

  • Indole Derivatives as Fluorescent Probes : Methyl indole-4-carboxylate has been studied as a fluorescent probe for protein local structure and dynamics. It shows promise as both a fluorescent and infrared probe for sensing local hydration environments, indicating its potential in biochemical and medical research (Liu et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. It’s important to use personal protective equipment, avoid inhalation and contact with skin or eyes, and follow proper disposal procedures .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine, materials science, or other fields. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-21-17(20)15-11-19(16-5-3-2-4-14(15)16)10-12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVNEOSWBCDSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359204
Record name 9T-1501
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

761402-59-9
Record name 9T-1501
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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